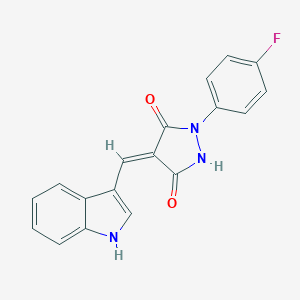
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Wirkmechanismus
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione inhibits PLD activity by binding to its catalytic domain, preventing its interaction with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a role in cell proliferation and survival. The inhibition of PLD activity by (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to have an effect on various cellular processes, including cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, the effects of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione on normal cells and tissues have not been extensively studied, and its safety profile remains unclear.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is its high potency and specificity for PLD inhibition. This makes it a valuable tool for studying the role of PLD in various cellular processes, including cancer. However, its limitations include its potential toxicity and lack of selectivity for different PLD isoforms. Additionally, the synthesis of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is complex and time-consuming, making it difficult to produce large quantities for in vivo studies.
Zukünftige Richtungen
For its use include the development of more potent and selective PLD inhibitors, the optimization of its pharmacokinetic properties for in vivo studies, and the identification of biomarkers that can predict its efficacy in different cancer types. Additionally, the role of PLD in other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of interest for future research.
Synthesemethoden
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione can be synthesized through a three-step process that involves the reaction of 4-fluorobenzaldehyde with indole-3-acetic acid, followed by the reaction of the resulting product with pyrazolidine-3,5-dione and then purification through chromatography. This method has been reported to yield a high purity (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione product.
Wissenschaftliche Forschungsanwendungen
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been found to be a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling and membrane trafficking. PLD has been implicated in various diseases, including cancer, making it an attractive target for drug development. (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
Molekularformel |
C18H12FN3O2 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,20H,(H,21,23)/b15-9+ |
InChI-Schlüssel |
TYGVONUNTQLWLJ-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)